molecular formula C9H18ClNO2 B15304853 Tert-butyl (R)-(4-chlorobutan-2-YL)carbamate

Tert-butyl (R)-(4-chlorobutan-2-YL)carbamate

Cat. No.: B15304853
M. Wt: 207.70 g/mol
InChI Key: DLIYJYQTVMUHFQ-SSDOTTSWSA-N
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Description

tert-Butyl N-[(2R)-4-chlorobutan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by the presence of a tert-butyl group, a chlorobutan-2-yl group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2R)-4-chlorobutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable chlorobutan-2-yl derivative. One common method involves the use of tert-butyl chloroformate and 4-chlorobutan-2-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of tert-butyl N-[(2R)-4-chlorobutan-2-yl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2R)-4-chlorobutan-2-yl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(2R)-4-chlorobutan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur on other functional groups .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It can be incorporated into peptides and proteins to investigate their structure and function .

Medicine

In medicinal chemistry, tert-butyl N-[(2R)-4-chlorobutan-2-yl]carbamate is explored for its potential as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also employed in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-4-chlorobutan-2-yl]carbamate involves the cleavage of the carbamate group under acidic or basic conditions. This cleavage releases the active amine, which can then interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved depend on the specific application and the nature of the released amine .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl-N-methylcarbamate
  • Benzyl carbamate
  • Phenyl carbamate

Uniqueness

tert-Butyl N-[(2R)-4-chlorobutan-2-yl]carbamate is unique due to the presence of the chlorobutan-2-yl group, which imparts specific reactivity and properties. This makes it particularly useful in applications where selective substitution or modification is required .

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

tert-butyl N-[(2R)-4-chlorobutan-2-yl]carbamate

InChI

InChI=1S/C9H18ClNO2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)/t7-/m1/s1

InChI Key

DLIYJYQTVMUHFQ-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CCCl)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CCCl)NC(=O)OC(C)(C)C

Origin of Product

United States

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